![molecular formula C14H20ClN3O B2892651 1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine CAS No. 2094645-56-2](/img/structure/B2892651.png)
1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine
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Description
“1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. The piperazine ring is substituted at one nitrogen atom by a 2-chloropyridine-4-carbonyl group and at the other nitrogen atom by two ethyl groups .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine” is likely to be complex due to the presence of multiple functional groups. The compound contains a piperazine ring, which is a saturated cyclic amine, and a 2-chloropyridine-4-carbonyl group, which is an aromatic ring with a carbonyl (C=O) and a chlorine substituent .Safety and Hazards
The safety data sheet for 2-chloropyridine-4-carbonyl chloride, a related compound, indicates that it is toxic if swallowed and causes severe skin burns and eye damage . It’s reasonable to assume that “1-(2-Chloropyridine-4-carbonyl)-2,4-diethylpiperazine” may have similar hazards, but specific information is not available.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-(2,4-diethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-3-12-10-17(4-2)7-8-18(12)14(19)11-5-6-16-13(15)9-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSISUTVKUFPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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